2-Amino-4-fluoro-6-methylphenol hydrochloride
Description
2-Amino-4-fluoro-6-methylphenol hydrochloride is a fluorinated aromatic compound characterized by an amino group (-NH₂), a fluorine atom at the 4-position, a methyl group (-CH₃) at the 6-position, and a hydrochloride salt. The compound is commercially available, with seven suppliers listed globally , and is priced at $401.00/5g . Fluorinated phenols like this are often intermediates in pharmaceutical synthesis, leveraging fluorine’s electronegativity to enhance metabolic stability and bioavailability.
Properties
IUPAC Name |
2-amino-4-fluoro-6-methylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYAFLUDEKETOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588440-98-5 | |
| Record name | Phenol, 2-amino-4-fluoro-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-6-methylphenol hydrochloride typically involves the introduction of the amino, fluoro, and methyl groups onto a phenol ring. One common method includes the nitration of 4-fluoro-2-methylphenol, followed by reduction to introduce the amino group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. The use of automated reactors and stringent quality control measures are essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluoro-6-methylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-fluoro-6-methylphenol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-6-methylphenol hydrochloride involves its interaction with specific molecular targets. The amino and fluoro groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key structural analogs and their differences are summarized below:
Key Observations:
- Functional Groups: The target compound’s fluorine and methyl groups distinguish it from AEBSF (sulphonyl fluoride) and brominated analogs (e.g., 4-Bromo-3-fluoro-2-methylphenol).
- Hydrochloride Salt: The presence of HCl enhances water solubility compared to non-salt forms like 5-Amino-4-fluoro-2-methylphenol .
- Cost: The target compound is significantly cheaper than 4-Bromo-3-fluoro-2-methylphenol (€557.00/g vs. ~€80.20/g for the target) .
Notes:
- Fluorine’s electron-withdrawing effect likely improves the target’s stability compared to chloro analogs (e.g., 5-Amino-6-chloro-o-cresol) .
Biological Activity
2-Amino-4-fluoro-6-methylphenol hydrochloride is an organic compound notable for its unique structure, which includes an amino group, a fluoro group, and a methyl substituent on a phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and industrial applications.
The molecular formula for this compound is C7H9ClFNO. Its synthesis typically involves the nitration of 4-fluoro-2-methylphenol followed by reduction to introduce the amino group, culminating in the formation of the hydrochloride salt through reaction with hydrochloric acid. The compound's reactivity is influenced by its functional groups, allowing it to undergo oxidation, reduction, and substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines, including those derived from colon cancer. The IC50 values observed in these studies suggest that the compound could serve as a lead for developing novel anticancer therapies . The exact mechanism by which it exerts these effects remains to be fully elucidated but may involve modulation of specific signaling pathways related to cell growth and apoptosis.
The biological activity of this compound is primarily attributed to its interaction with molecular targets within cells. The amino and fluoro groups enhance binding affinity to certain enzymes or receptors, potentially leading to alterations in biological pathways. Further research is necessary to identify specific targets and elucidate the detailed mechanisms involved.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with varying degrees of effectiveness. |
| Anticancer Study | Showed promising results in inhibiting growth in colon cancer cell lines with IC50 values indicating moderate potency. |
| Mechanistic Insights | Suggested that the compound may interact with key enzymes involved in cellular metabolism and proliferation. |
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Amino-4-methylphenol | Lacks fluoro group | Limited antimicrobial activity |
| 4-Fluoro-2-methylphenol | Lacks amino group | Less effective in biological assays |
| 2-Amino-4-chloro-6-methylphenol | Substituted with chloro | Altered reactivity and reduced biological efficacy |
The presence of both amino and fluoro groups in this compound contributes significantly to its enhanced reactivity and biological activity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
